

3,5-Dimethyl-4-nitrobenzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **3,5-Dimethyl-4-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrobenzoic acid (CAS No: 3095-38-3) is a substituted aromatic carboxylic acid that serves as a highly versatile intermediate in various fields of chemical synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2]} The molecule's unique structural arrangement, featuring a benzoic acid core flanked by two methyl groups ortho to a nitro group, imparts a distinct set of chemical properties and reactivity patterns. This steric and electronic configuration is central to its function as a molecular building block.

This guide provides a comprehensive technical overview of the chemical and physical properties of **3,5-Dimethyl-4-nitrobenzoic acid**, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling. The content is structured to provide not just data, but the causal reasoning behind the compound's behavior, empowering researchers to leverage its properties effectively in their synthetic strategies.

Part 1: Physicochemical and Structural Properties

The physical characteristics of a compound are foundational to its application in experimental work, dictating everything from solvent choice to storage conditions. The properties of **3,5-**

Dimethyl-4-nitrobenzoic acid are summarized below.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	3095-38-3	[3][4][5]
Molecular Formula	C ₉ H ₉ NO ₄	[4][5]
Molecular Weight	195.17 g/mol	[4][5]
Melting Point	221-224 °C	[1][3][6]
Boiling Point	356.5 °C (at 760 mmHg)	[1][3]
Density	1.333 g/cm ³ (Predicted)	[1][3]
pKa	3.56 ± 0.10 (Predicted)	[1][3]
Water Solubility	Insoluble	[1][2][3]
Appearance	Off-white to yellow powder	[7]
Storage	2-8 °C, in a dry, well-ventilated place	[1][3]

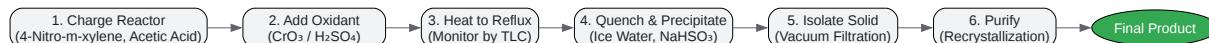
Structural Analysis: The Impact of Steric Hindrance

A key feature dictating the reactivity of **3,5-Dimethyl-4-nitrobenzoic acid** is the steric strain imposed by the two methyl groups at the C3 and C5 positions, which are ortho to the C4 nitro group. In analogous compounds like 3,5-dimethyl-4-nitrophenol, this steric hindrance forces the nitro group to rotate out of the plane of the benzene ring.[8] This rotation significantly diminishes the group's ability to withdraw electron density via resonance (the -R effect), a phenomenon that requires planarity with the aromatic system.[8]

Consequently, the electronic influence of the nitro group on the aromatic ring is dominated by its inductive electron-withdrawing effect (the -I effect). This nuanced electronic profile is a critical consideration for predicting reaction outcomes and understanding the compound's acidity and spectral characteristics.

Caption: Steric hindrance and its electronic consequences.

Part 2: Synthesis and Purification


Synthesis via Oxidation of 4-Nitro-m-xylene

The most direct and industrially relevant synthesis of **3,5-Dimethyl-4-nitrobenzoic acid** involves the selective oxidation of one methyl group of a suitable precursor, 4-nitro-m-xylene (1,3-dimethyl-4-nitrobenzene). Strong oxidizing agents are required for this transformation. A reported method utilizes chromium(VI) oxide in acetic acid, achieving a high yield.^[1] The causality for this choice lies in the potent oxidizing power of Cr(VI) under acidic conditions, which is capable of converting an aromatic methyl group to a carboxylic acid.

Experimental Protocol: Synthesis

- **Self-Validation:** The success of the reaction is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product's identity and purity are confirmed by melting point analysis and spectroscopic methods (IR, NMR) as described in Part 3.
- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 4-nitro-m-xylene and glacial acetic acid.
- **Reagent Addition:** While stirring, slowly add a solution of chromium(VI) oxide in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid via the dropping funnel. Maintain the temperature to control the exothermic reaction.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
- **Workup:** Cool the reaction mixture to room temperature and pour it onto ice water. The crude product will precipitate.
- **Quenching:** Cautiously add a saturated solution of sodium bisulfite to quench any excess Cr(VI) oxidant until the solution color changes from orange/brown to green.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

- Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **3,5-Dimethyl-4-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-Dimethyl-4-nitrobenzoic acid**.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, essential for confirming its identity and assessing its purity post-synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **3,5-Dimethyl-4-nitrobenzoic acid** is expected to show the following characteristic absorption bands. Actual spectral data is available in public databases for comparison.^[5]

- ~3300-2500 cm^{-1} (broad): O-H stretch of the carboxylic acid, often showing a very broad signal due to hydrogen bonding.
- ~1700 cm^{-1} (strong): C=O stretch of the carboxylic acid carbonyl group.
- ~1530 cm^{-1} and ~1350 cm^{-1} (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.
- ~2950 cm^{-1} : C-H stretches of the methyl groups.
- ~3100-3000 cm^{-1} : Aromatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ~13.5 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.
- ~7.8 ppm (singlet, 2H): The two equivalent aromatic protons at the C2 and C6 positions. Their equivalence is a direct consequence of the molecule's symmetry.
- ~2.4 ppm (singlet, 6H): The six equivalent protons of the two methyl groups at the C3 and C5 positions.
- ~167 ppm: Carboxylic acid carbonyl carbon (C=O).
- ~150 ppm: Aromatic carbon attached to the nitro group (C4).
- ~138 ppm: Aromatic carbons attached to the methyl groups (C3, C5).
- ~132 ppm: Aromatic carbon attached to the carboxylic acid group (C1).
- ~125 ppm: Aromatic carbons bearing protons (C2, C6).
- ~19 ppm: Methyl group carbons (-CH₃).
- Preparation: Accurately weigh 5-10 mg of dry **3,5-Dimethyl-4-nitrobenzoic acid**. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[9]
- Acquisition: Utilize a standard one-pulse sequence for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR. The number of scans should be sufficient to achieve a high signal-to-noise ratio.
- Referencing: Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

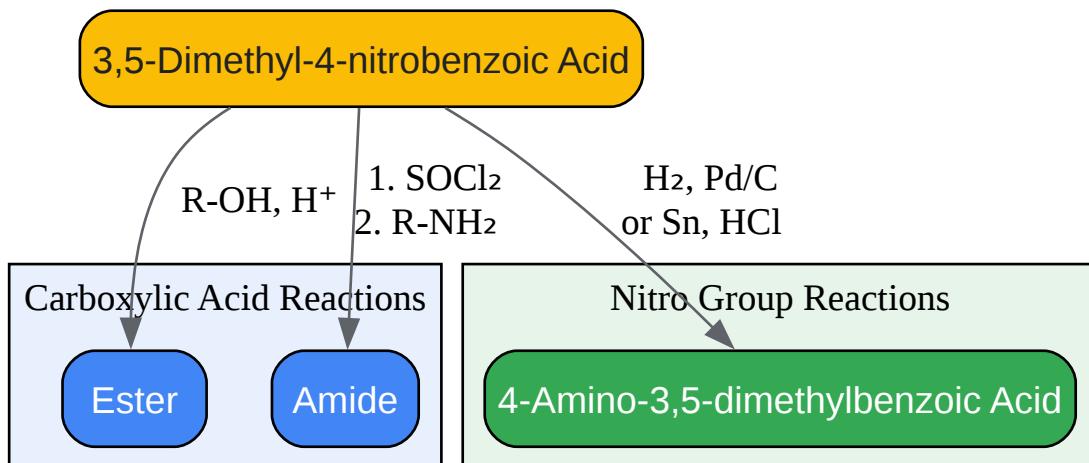
- Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion (M^+) peak at $m/z = 195$, corresponding to the molecular weight of the compound.
- Key Fragments: Expect to see characteristic fragments corresponding to the loss of key functional groups:
 - $m/z = 178$: Loss of -OH ($M - 17$)
 - $m/z = 150$: Loss of -COOH ($M - 45$)
 - $m/z = 149$: Loss of -NO₂ ($M - 46$)

Part 4: Chemical Reactivity and Applications

The utility of **3,5-Dimethyl-4-nitrobenzoic acid** as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, allowing for its elaboration into other functional groups.


- Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester.
- Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂) followed by reaction with an amine produces an amide.
- Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, (3,5-dimethyl-4-nitrophenyl)methanol.

Reactions of the Nitro Group

The nitro group is a versatile functional handle, most valued for its ability to be reduced to a primary amine.

- Reduction to Amine: This is a cornerstone transformation in pharmaceutical synthesis. Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or reduction with metals

in acid (e.g., Sn or Fe in HCl). The product, 4-amino-3,5-dimethylbenzoic acid, is a valuable bifunctional building block containing both an amine and a carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

Application as a Pharmaceutical Intermediate

While not an active pharmaceutical ingredient (API) itself, **3,5-Dimethyl-4-nitrobenzoic acid** is a quintessential example of a "building block" used to construct more complex APIs. Its utility can be contextualized by comparing it to structurally similar compounds. For instance, the related molecule 3-Methyl-4-nitrobenzoic acid is a crucial intermediate in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.^[10] The synthetic steps often involve reduction of the nitro group to an amine, followed by coupling reactions to build the final API scaffold. This precedent highlights the strategic importance of nitrobenzoic acid derivatives in drug development pipelines. Furthermore, some studies have indicated that the compound itself possesses *in vitro* antibacterial properties, suggesting potential avenues for further investigation.^[4]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with any chemical reagent.

Table 2: Hazard Identification and Safety

Hazard Type	Description	Precautionary Measures
Acute Toxicity	Harmful if swallowed (H302). [5][11]	Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[11]
Irritation	Causes serious eye irritation (H319). Causes skin and respiratory irritation.[1][11][12]	Wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[13]
Incompatibilities	Reacts with strong oxidizing agents and strong bases.[13]	Store away from incompatible materials.

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
- Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. [11]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11]

Conclusion

3,5-Dimethyl-4-nitrobenzoic acid is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its value is rooted in a unique combination of steric and electronic properties that govern its reactivity. A thorough understanding of its synthesis, spectroscopic fingerprint, and the differential reactivity of its functional groups allows researchers and drug development professionals to design robust and efficient synthetic routes toward complex molecular targets. By following rigorous characterization and safety protocols, this versatile intermediate can be reliably employed to advance research and development in the chemical and pharmaceutical sciences.

References

- **3,5-DIMETHYL-4-NITROBENZOIC ACID** | 3095-38-3 - LookChem. LookChem.
- **3,5-Dimethyl-4-nitrobenzoic acid** | C9H9NO4 | CID 249413 - PubChem. National Center for Biotechnology Information.
- 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. National Center for Biotechnology Information.
- Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. PrepChem.
- **3,5-dimethyl-4-nitrobenzoic acid** - Stenutz. Stenutz.
- The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? - Chemistry Stack Exchange. Chemistry Stack Exchange.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 3,5-DIMETHYL-4-NITROBENZOIC ACID | 3095-38-3 [chemicalbook.com]
- 3. 3,5-DIMETHYL-4-NITROBENZOIC ACID CAS#: 3095-38-3 [m.chemicalbook.com]
- 4. 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | FD71039 [biosynth.com]
- 5. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-dimethyl-4-nitrobenzoic acid [stenutz.eu]
- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbino.com]
- 11. echemi.com [echemi.com]

- 12. 3,5-Dimethyl-4-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,5-Dimethyl-4-nitrobenzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181323#3-5-dimethyl-4-nitrobenzoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com